(5-Bromopyridine-2,3-diyl)dimethanol
Overview
Description
(5-Bromopyridine-2,3-diyl)dimethanol: is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is characterized by the presence of a bromine atom attached to a pyridine ring, along with two hydroxymethyl groups at the 2 and 3 positions of the ring . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridine-2,3-diyl)dimethanol typically involves the reduction of dimethyl 5-bromopyridine-2,3-dicarboxylate. The reaction is carried out by adding sodium borohydride (NaBH4) to a suspension of dimethyl 5-bromopyridine-2,3-dicarboxylate in ethanol (EtOH) at 0°C. The mixture is then heated to reflux for 17 hours, followed by cooling to room temperature and quenching with saturated aqueous ammonium chloride (NH4Cl) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (5-Bromopyridine-2,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridine compounds.
Scientific Research Applications
Chemistry: (5-Bromopyridine-2,3-diyl)dimethanol is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its structural properties make it a valuable intermediate in the synthesis of potential drug candidates .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (5-Bromopyridine-2,3-diyl)dimethanol is primarily related to its ability to undergo various chemical transformations. The presence of the bromine atom and hydroxymethyl groups allows it to participate in a wide range of reactions, making it a versatile intermediate in chemical synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2,3-Diamino-5-bromopyridine: Used in the preparation of heterocyclic compounds.
5-Bromo-3-hydroxymethyl-pyridin-2-yl-methanol: Similar structural properties and applications.
Uniqueness: (5-Bromopyridine-2,3-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups at the 2 and 3 positions of the pyridine ring, which provides distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
[5-bromo-2-(hydroxymethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-1-5(3-10)7(4-11)9-2-6/h1-2,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJUHQDWZRFCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738957 | |
Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356330-71-6 | |
Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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